molecular formula C7H12N2O2 B7823963 (1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxamide

(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxamide

Cat. No.: B7823963
M. Wt: 156.18 g/mol
InChI Key: AEHYCOCHXSFJRZ-MOJAZDJTSA-N
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Description

(1R,2S,3R,4S)-3-amino-7-oxabicyclo[221]heptane-2-carboxamide is a bicyclic compound with a unique structure that includes an oxabicycloheptane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxamide typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the oxabicycloheptane ring system in a highly stereoselective manner. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as crystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the carboxamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or esters.

Scientific Research Applications

Chemistry

In organic synthesis, (1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxamide serves as a valuable intermediate for the synthesis of complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

The compound has been studied for its potential biological activities, including antimicrobial and antiviral properties. Its rigid bicyclic structure can interact with biological targets in a specific manner, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its ability to modulate biological pathways can be harnessed for the treatment of various diseases.

Industry

In the materials science industry, the compound’s unique structure can be utilized in the design of novel polymers and materials with specific properties such as enhanced strength or flexibility.

Mechanism of Action

The mechanism by which (1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxamide stands out due to its specific stereochemistry and the presence of both an amino group and a carboxamide group. This combination of functional groups and the rigid bicyclic structure confer unique chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]heptane-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c8-6-4-2-1-3(11-4)5(6)7(9)10/h3-6H,1-2,8H2,(H2,9,10)/t3-,4+,5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEHYCOCHXSFJRZ-MOJAZDJTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(C1O2)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H]([C@@H]([C@@H]1O2)C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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